4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile
Description
4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol It is characterized by the presence of a benzonitrile group attached to a 6-methylpyrazin-2-yloxy moiety
Properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9-7-14-8-12(15-9)16-11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVGVEZLEUMVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyrazine and 4-hydroxybenzonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 6-methylpyrazine is reacted with 4-hydroxybenzonitrile in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield this compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Key Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate to form oxidized derivatives.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitutions that modify the benzonitrile group.
Chemistry
In the field of chemistry, 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile is utilized as:
- An Intermediate : It serves as a building block for synthesizing other organic compounds.
- A Precursor for Advanced Materials : Its structural features make it suitable for developing new materials with specific properties.
Biology
Research has indicated that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, focusing on its interaction with cellular pathways involved in cancer progression .
Medicine
The compound's interaction with biological systems positions it as a candidate for:
- Therapeutic Applications : Research is exploring its potential in treating diseases linked to adenosine receptors, including various cancers such as non-small cell lung cancer and renal cell carcinoma .
Industry
In industrial settings, this compound is used for:
- Specialty Chemicals Production : Its unique properties allow for the synthesis of chemicals with specific functionalities.
Case Studies
Recent studies have explored the biological effects of compounds similar to this compound. For example:
- Cancer Research : A study focusing on pyrazine derivatives demonstrated their ability to inhibit cancer cell growth by targeting adenosine receptors, suggesting that similar mechanisms might be applicable for this compound .
- Antimicrobial Activity : Investigations into related compounds have shown promising results against bacterial strains, indicating potential applicability in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile can be compared with other similar compounds, such as:
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical and biological properties.
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: The presence of an aldehyde group in this compound can lead to different reactivity and applications.
4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol: This compound contains a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activities by binding to active sites or influencing signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may act as a modulator for various receptors, impacting physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing effectiveness in inhibiting growth.
Anticancer Properties
In vivo studies have demonstrated that this compound can reduce tumor size in xenograft models of renal cell carcinoma. Specifically, treatment with varying doses resulted in decreased expression of hypoxia-inducible factor (HIF)-2α and its regulated genes, which are crucial in tumor growth and survival .
Case Studies
- Renal Cell Carcinoma Model :
- Antimicrobial Efficacy :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | Contains a carboxylic acid group | Antimicrobial activity observed |
| 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde | Contains an aldehyde group | Potentially different reactivity |
| 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol | Contains a hydroxyl group | Influences solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
